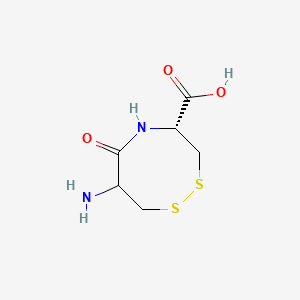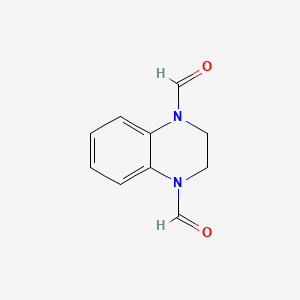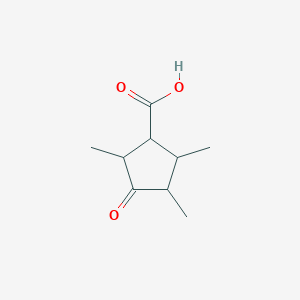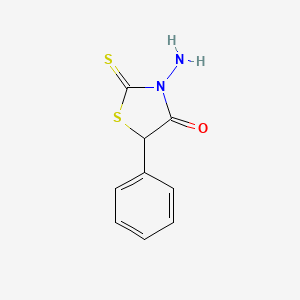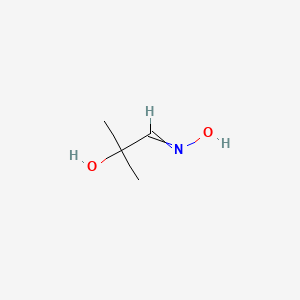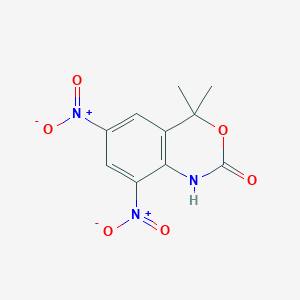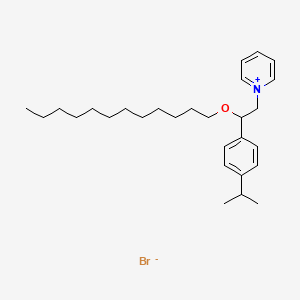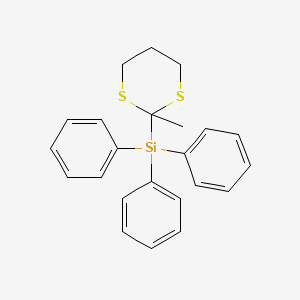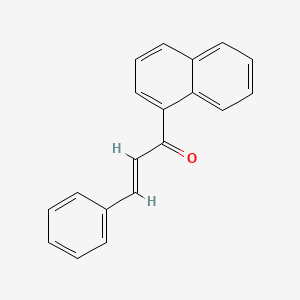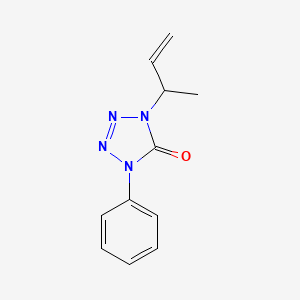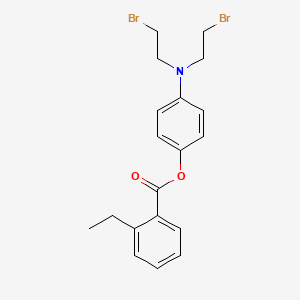
p-(Bis(2-bromoethyl)amino)phenyl o-ethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(Bis(2-bromoethyl)amino)phenyl o-ethylbenzoate: is an organic compound with the molecular formula C19H21Br2NO2 and a molecular weight of 455.23 g/mol . This compound is characterized by the presence of a phenyl group substituted with bis(2-bromoethyl)amino and an o-ethylbenzoate ester group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-(Bis(2-bromoethyl)amino)phenyl o-ethylbenzoate typically involves the reaction of p-aminophenol with 2-bromoethyl bromide to form p-(bis(2-bromoethyl)amino)phenol. This intermediate is then esterified with o-ethylbenzoic acid under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction Reactions: The phenyl and amino groups can participate in oxidation and reduction reactions under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of quinones or nitroso compounds.
Reduction: Formation of amines or alcohols.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology:
Medicine:
Industry:
Mécanisme D'action
The mechanism of action of p-(Bis(2-bromoethyl)amino)phenyl o-ethylbenzoate involves its interaction with cellular components. The bromine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ester group can be hydrolyzed to release active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
p-(Bis(2-bromoethyl)amino)phenol o-isopropylbenzoate: Similar structure but with an isopropyl group instead of an ethyl group.
p-(Bis(2-bromoethyl)amino)phenyl benzoate: Lacks the o-ethyl group, leading to different chemical properties.
Uniqueness:
- The presence of both bis(2-bromoethyl)amino and o-ethylbenzoate groups makes p-(Bis(2-bromoethyl)amino)phenyl o-ethylbenzoate unique in its reactivity and potential applications.
- Its ability to undergo various chemical reactions and its potential biological activity distinguish it from similar compounds .
Propriétés
Numéro CAS |
22954-13-8 |
|---|---|
Formule moléculaire |
C19H21Br2NO2 |
Poids moléculaire |
455.2 g/mol |
Nom IUPAC |
[4-[bis(2-bromoethyl)amino]phenyl] 2-ethylbenzoate |
InChI |
InChI=1S/C19H21Br2NO2/c1-2-15-5-3-4-6-18(15)19(23)24-17-9-7-16(8-10-17)22(13-11-20)14-12-21/h3-10H,2,11-14H2,1H3 |
Clé InChI |
RMHWROMEMLMRSO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



